molecular formula C7H9BrN2O2 B14923565 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923565
M. Wt: 233.06 g/mol
InChI Key: WZLAVKXIWVDWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at position 3, a propyl group at the N1 position, and a carboxylic acid group at position 4. Its molecular formula is C₇H₉BrN₂O₂, with a molecular weight of 233.06 g/mol. The carboxylic acid moiety enhances polarity and water solubility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and anti-inflammatory properties .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

3-bromo-1-propylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12)

InChI Key

WZLAVKXIWVDWJE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)Br)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid C₇H₉BrN₂O₂ 233.06 Br (C3), Propyl (N1), COOH (C4) Carboxylic acid, Bromine
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole C₁₀H₁₂BrN₅ 282.15 Br (propyl chain), Pyridyl (C4) Triazole ring, Pyridyl, Bromine
4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine C₈H₁₄BrN₃O₂S 282.16 Br (C4), Methylsulfonylpropyl (N1), NH₂ (C3) Amine, Sulfonyl, Bromine

Key Observations :

  • Substituent Effects : The carboxylic acid group in the target compound increases hydrophilicity compared to the sulfonyl group in the third compound (row 3), which is strongly electron-withdrawing and may enhance metabolic stability in drug design .
  • Bromine Position : Bromine at C3 (target) vs. C4 (row 3) influences reactivity; C3 bromine may favor nucleophilic substitution at a different site compared to C4-substituted analogs.

Crystallographic and Physicochemical Properties

  • This compound: No crystallographic data is directly available in the provided evidence. However, pyrazole-carboxylic acids typically form hydrogen-bonded networks via COOH groups, affecting melting points and solubility.
  • 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole: Single-crystal X-ray analysis (90 K) reveals a planar triazole ring with a mean C–C bond length of 0.003 Å and an R factor of 0.027, indicating high structural precision.
  • 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine : The methylsulfonyl group increases molecular weight (282.16 g/mol) and introduces steric bulk, likely reducing solubility in aqueous media compared to the carboxylic acid derivative .

Biological Activity

3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its anti-inflammatory and antimicrobial effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H9_{9}BrN2_{2}O2_{2}, with a molecular weight of 205.01 g/mol. The compound features a pyrazole ring, characterized by two adjacent nitrogen atoms, and a carboxylic acid functional group. The bromine atom at the third position and the propyl group at the first position are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings often exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown effectiveness in reducing edema in animal models comparable to standard anti-inflammatory drugs like indomethacin . The specific mechanisms typically involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various bacterial strains. Studies have reported that pyrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidC8_{8}H8_{8}BrN2_{2}O2_{2}Bromine at position 4; methyl group
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acidC8_{8}H8_{8}BrN2_{2}O2_{2}Methyl group at position 1
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylateC9_{9}H11_{11}BrN2_{2}O2_{2}Ethyl ester form; broader solubility

The variations in substituents significantly influence their biological activities and solubility profiles, which are crucial for pharmacological applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For example, compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. A notable study reported IC50 values (the concentration required to inhibit cell growth by 50%) for related pyrazoles against MCF7 breast cancer cells, indicating significant antitumor activity .

Table: Cytotoxic Effects of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BHep-217.82
Compound CA54926.00

These findings suggest that structural modifications can enhance the efficacy of pyrazole derivatives in targeting specific cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.